molecular formula C23H21N5O2 B2431526 1-(1,3-benzoxazol-2-yl)-N-({[2,3'-bipyridine]-3-yl}methyl)pyrrolidine-2-carboxamide CAS No. 1902899-22-2

1-(1,3-benzoxazol-2-yl)-N-({[2,3'-bipyridine]-3-yl}methyl)pyrrolidine-2-carboxamide

Cat. No.: B2431526
CAS No.: 1902899-22-2
M. Wt: 399.454
InChI Key: MEGYFAKVPZRDFT-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-3-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of N-propargylamides using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source . This method allows for the efficient formation of oxazole derivatives, which can then be further functionalized to incorporate the bipyridine and pyrrolidine groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-3-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-([2,3’-bipyridin]-3-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-3-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to metal ions in coordination complexes, influencing their reactivity and stability. In biological systems, the compound can interact with cellular proteins and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,3’-bipyridin]-3-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide stands out due to its unique combination of bipyridine, benzoxazole, and pyrrolidine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c29-22(26-15-17-7-4-12-25-21(17)16-6-3-11-24-14-16)19-9-5-13-28(19)23-27-18-8-1-2-10-20(18)30-23/h1-4,6-8,10-12,14,19H,5,9,13,15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGYFAKVPZRDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCC4=C(N=CC=C4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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